molecular formula C6H8O2 B1581494 2,2-Dimethyl-3(2H)-furanone CAS No. 35298-48-7

2,2-Dimethyl-3(2H)-furanone

Cat. No.: B1581494
CAS No.: 35298-48-7
M. Wt: 112.13 g/mol
InChI Key: HVNICCSXGONRCB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3(2H)-furanone is an organic compound with the molecular formula C6H8O2. It is a furan derivative, characterized by a furan ring with two methyl groups attached to the second carbon and a ketone group at the third position. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3(2H)-furanone can be synthesized through various methods. One common approach involves the cyclization of 2,2-dimethyl-3-hydroxybutanoic acid under acidic conditions. Another method includes the oxidation of 2,2-dimethyl-3-hydroxybutanal using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic dehydration of 2,2-dimethyl-3-hydroxybutanoic acid. This process involves the use of acid catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3(2H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,2-dimethyl-3-furancarboxylic acid.

    Reduction: Reduction of the ketone group can yield 2,2-dimethyl-3-hydroxyfuran.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acid Catalysts: Sulfuric acid, phosphoric acid.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-furancarboxylic acid.

    Reduction: 2,2-Dimethyl-3-hydroxyfuran.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3(2H)-furanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3(2H)-furanone involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with similar structural features but different chemical properties.

    2-Methyl-3(2H)-furanone: Lacks one methyl group compared to 2,2-Dimethyl-3(2H)-furanone, resulting in different reactivity.

    3-Methyl-2(5H)-furanone: Has a different position of the methyl group, affecting its chemical behavior.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and stability make it particularly valuable in the flavor and fragrance industry, setting it apart from other similar compounds.

Properties

IUPAC Name

2,2-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNICCSXGONRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188787
Record name 3(2H)-Furanone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35298-48-7
Record name 3(2H)-Furanone, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035298487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3(2H)-furanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and some basic physicochemical properties of 2,2-Dimethyl-3(2H)-furanone?

A1: this compound is a five-membered lactone with two methyl groups at the 2-position. Its molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the carbonyl group and C-O stretches. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups and the olefinic protons.

Q2: How does the structure of this compound relate to its antiulcer activity?

A2: Research suggests that the presence of an ethenyl linker between the furanone ring and an aromatic ring at the 5-position significantly enhances antiulcer activity []. Electron-withdrawing substituents on the aromatic ring further improve activity, with heterocyclic rings like thiophene, pyridine, and quinoline showing the most promise [].

Q3: Can you provide an example of a structure-activity relationship (SAR) study conducted on this compound derivatives?

A3: Researchers synthesized a series of 5-(2-ethenyl substituted)-3(2H)-furanones to evaluate the impact of structural modifications on antiulcer activity []. They found that replacing the phenyl ring with a pyridine ring (specifically 2-pyridine) led to compounds with significantly enhanced activity in various ulcer models [].

Q4: Are there any known synthetic routes for the preparation of 2,2-Dimethyl-3(2H)-furanones?

A4: Yes, several synthetic methods have been reported. One approach involves a Claisen-Schmidt condensation of aromatic aldehydes with 3-hydroxy-3-methyl-2-butanone, followed by bromination and alkaline hydrolysis to afford the desired 3(2H)-furanone derivatives []. Another method utilizes the photochemical [2+2] cycloaddition of the corresponding pyrrole derivative with alkenes [].

Q5: Can this compound undergo conjugate addition reactions?

A5: Yes, studies have shown that this compound can undergo conjugate addition reactions with organocuprates, which can be a useful synthetic strategy for the synthesis of more complex molecules [].

Q6: Has this compound been used in photochemical reactions?

A6: Yes, this compound has been employed in photoannelation reactions with alkenes to synthesize cyclohexenone derivatives [, ]. This photochemical approach provides a route to cyclic compounds with potential synthetic utility.

Q7: What are the potential applications of this compound beyond its antiulcer activity?

A7: While the provided research primarily focuses on the antiulcer potential, the reactivity of this compound, particularly its participation in conjugate addition and photochemical reactions, suggests its potential utility as a building block in organic synthesis [, , ]. Further research exploring these reactions could lead to the development of new synthetic methodologies and the creation of diverse molecular scaffolds.

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